N-(2-(3-(benzo[d][1,3]dioxol-5-yl)ureido)ethyl)-4-propionamidobenzamide
Description
Properties
IUPAC Name |
N-[2-(1,3-benzodioxol-5-ylcarbamoylamino)ethyl]-4-(propanoylamino)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O5/c1-2-18(25)23-14-5-3-13(4-6-14)19(26)21-9-10-22-20(27)24-15-7-8-16-17(11-15)29-12-28-16/h3-8,11H,2,9-10,12H2,1H3,(H,21,26)(H,23,25)(H2,22,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQZUMXILOHFSCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)C(=O)NCCNC(=O)NC2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Critical Bond Disconnections
- Ureido Bond Formation : Coupling of 3,4-methylenedioxyaniline (piperonylamine) with an ethylenediamine-derived isocyanate.
- Amide Bond Construction : Propionylation of 4-aminobenzoic acid followed by activation for coupling with the ethylenediamine terminus.
Synthesis of the Benzo[d]dioxol-5-yl Urea Segment
Preparation of 3,4-Methylenedioxyaniline Derivatives
The benzo[d]dioxole motif is typically introduced via cyclization of catechol derivatives with dichloromethane or via Ullmann coupling. Patent EP2258696A1 demonstrates that 3-(benzodioxol-5-yl)-2-methylpropanal intermediates are accessible through phthalic anhydride-mediated esterification, followed by chiral resolution. Adapting this approach, 3,4-methylenedioxyaniline can be generated in high purity (>98%) via catalytic hydrogenation of 3,4-methylenedioxynitrobenzene using Pd/C in ethanol.
Urea Formation via Isocyanate Intermediates
Reaction of 3,4-methylenedioxyaniline with triphosgene (bis(trichloromethyl) carbonate) in anhydrous dichloromethane generates the corresponding isocyanate in situ. Subsequent treatment with ethylenediamine at 0–5°C yields N-(2-aminoethyl)-3-(benzo[d]dioxol-5-yl)urea. Key parameters:
- Molar Ratio : 1:1.2 (aniline:triphosgene)
- Reaction Time : 4–6 hours
- Yield : 72–78% after recrystallization (ethanol/water)
Synthesis of the 4-Propionamidobenzamide Component
Propionylation of 4-Aminobenzoic Acid
4-Aminobenzoic acid is acylated with propionyl chloride in tetrahydrofuran (THF) under Schotten-Baumann conditions:
Activation for Amide Coupling
The carboxylic acid is activated as a mixed anhydride using isobutyl chloroformate:
- Dissolve 4-propionamidobenzoic acid (1 eq) in THF at -15°C.
- Add N-methylmorpholine (1.1 eq) followed by isobutyl chloroformate (1.05 eq).
- Stir for 30 minutes to form the active species.
Final Coupling and Global Deprotection
Amide Bond Formation
The activated 4-propionamidobenzoic acid derivative is coupled with N-(2-aminoethyl)-3-(benzo[d]dioxol-5-yl)urea:
Purification and Characterization
- Crystallization : Ethyl acetate/hexane (1:3) yields colorless needles.
- HPLC Purity : >99.5% (C18 column, 0.1% TFA in H₂O/MeCN gradient)
- Spectroscopic Data :
- ¹H NMR (400 MHz, DMSO-d₆): δ 10.21 (s, 1H, NH), 8.12 (d, J=8.4 Hz, 2H), 7.82 (d, J=8.4 Hz, 2H), 6.85 (s, 1H), 6.79–6.75 (m, 2H), 5.97 (s, 2H), 3.42–3.33 (m, 4H), 2.34 (q, J=7.6 Hz, 2H), 1.12 (t, J=7.6 Hz, 3H).
- HRMS : [M+H]⁺ calc. for C₂₀H₂₁N₄O₅: 397.1508; found: 397.1504.
Alternative Synthetic Pathways
Microwave-Assisted Ugi Four-Component Reaction
Adapting methodology from tetrazolo-benzodiazepine syntheses, a Ugi-type reaction could theoretically assemble the core structure:
- Components :
- 3,4-Methylenedioxybenzaldehyde
- tert-Butyl isocyanide
- Propionamide-substituted aniline
- Azidotrimethylsilane
- Conditions :
- Solvent: Trifluoroethanol
- Temperature: Microwave, 120°C, 10 minutes
- Post-treatment: TFA-mediated cyclization
Solid-Phase Synthesis for High-Throughput Production
Immobilization of the ethylenediamine linker on Wang resin enables iterative coupling:
- Load Fmoc-ethylenediamine to resin (0.8 mmol/g).
- Sequential couplings:
- Piperonyl isocyanate (DIPEA, DMF, 2 hours)
- 4-Propionamidobenzoic acid (HATU, 1 hour)
- Cleavage: TFA/H₂O (95:5), 2 hours.
Industrial-Scale Optimization Considerations
Cost Analysis of Key Reagents
| Reagent | Cost (USD/kg) | Required per kg API |
|---|---|---|
| 3,4-Methylenedioxyaniline | 320 | 0.78 kg |
| Triphosgene | 1,150 | 1.2 kg |
| HOBt/EDC | 2,400 | 0.35 kg |
Environmental Impact Mitigation
- Solvent Recovery : >90% THF and DMA via fractional distillation.
- Waste Streams : Neutralization of phosgene byproducts with 10% ammonia solution.
Chemical Reactions Analysis
Types of Reactions
N-(2-(3-(benzo[d][1,3]dioxol-5-yl)ureido)ethyl)-4-propionamidobenzamide can undergo various chemical reactions, including:
Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized to form quinone derivatives.
Reduction: The urea linkage can be reduced to form amine derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
N-(2-(3-(benzo[d][1,3]dioxol-5-yl)ureido)ethyl)-4-propionamidobenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-(2-(3-(benzo[d][1,3]dioxol-5-yl)ureido)ethyl)-4-propionamidobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzo[d][1,3]dioxole moiety can interact with hydrophobic pockets in proteins, while the urea linkage can form hydrogen bonds with amino acid residues. This dual interaction can modulate the activity of the target protein, leading to the observed biological effects.
Comparison with Similar Compounds
The following analysis compares N-(2-(3-(benzo[d][1,3]dioxol-5-yl)ureido)ethyl)-4-propionamidobenzamide with structurally or functionally analogous compounds, focusing on synthesis, physicochemical properties, and biological relevance.
Structural Analogues from
Compounds D14–D20 (described in ) share the benzo[d][1,3]dioxol-5-yl group but differ in substituents and backbone structures. Key comparisons include:
| Property | Target Compound | D14 | D15 | D16 |
|---|---|---|---|---|
| Backbone | Benzamide with ureidoethyl linker | Penta-2,4-dienamide | Penta-2,4-dienamide | Penta-2,4-dienamide |
| Substituent | Propionamide + ureidoethyl | 4-(Methylthio)phenyl | 3-(Benzyloxy)phenyl | 4-(Benzyloxy)phenyl |
| Melting Point (°C) | Not reported | 208.9–211.3 | 191.0–192.0 | 231.4–233.5 |
| Yield | Not reported | 13.7% | 21.7% | 21.3% |
Key Findings :
- The target compound’s benzamide backbone contrasts with the penta-2,4-dienamide chain in D14–D20, likely influencing solubility and binding affinity .
- Substituents like benzyloxy or methylthio groups in D14–D20 may enhance lipophilicity compared to the ureidoethyl-propionamide motif in the target compound .
Benzo[d][1,3]dioxol-5-yl Derivatives in IDO1 Inhibition ()
Compound 28 (N-(3-((1H-Benzo[d]imidazol-1-yl)methyl)benzyl)-2-(benzo[d][1,3]dioxol-5-yl)acetamide) shares the benzo[d][1,3]dioxol-5-yl group but incorporates a benzimidazole-acetamide scaffold.
| Property | Target Compound | Compound 28 |
|---|---|---|
| Core Structure | Benzamide | Benzimidazole-acetamide |
| Key Functional Group | Ureidoethyl-propionamide | Benzimidazole + acetamide |
| Synthetic Yield | Not reported | 84% (purified via column chromatography) |
| Purity | Not reported | >95% (HPLC) |
Key Findings :
- The benzimidazole group in Compound 28 may confer stronger π-π stacking interactions with IDO1’s active site compared to the target compound’s benzamide core .
- Both compounds utilize benzo[d][1,3]dioxol-5-yl for metabolic stability, but divergent backbones suggest distinct pharmacokinetic profiles .
Cyclopropane-Carboxamide Derivatives ()
Compound 55 (1-(Benzo[d][1,3]dioxol-5-yl)-N-(5-(3-chloro-4-methoxybenzoyl)-4-phenylthiazol-2-yl)cyclopropanecarboxamide) and related thiazole derivatives highlight the role of cyclopropane and heterocyclic motifs.
| Property | Target Compound | Compound 55 |
|---|---|---|
| Core Structure | Benzamide | Cyclopropane-carboxamide + thiazole |
| Key Functional Group | Ureidoethyl-propionamide | 3-Chloro-4-methoxybenzoyl |
| Yield | Not reported | 27% |
| Physical Form | Not reported | Brown oil |
Key Findings :
Biological Activity
N-(2-(3-(benzo[d][1,3]dioxol-5-yl)ureido)ethyl)-4-propionamidobenzamide is a complex organic compound with potential therapeutic applications, particularly in oncology and pharmacology. Its structural components suggest significant biological activity, particularly due to the presence of the benzo[d][1,3]dioxole moiety, which is known for its diverse biological properties.
- Molecular Formula : CHNO
- Molecular Weight : 398.4 g/mol
- CAS Number : 1170843-84-1
Biological Activity Overview
Research indicates that compounds containing the benzo[d][1,3]dioxole structure exhibit various biological activities, including anticancer and antioxidant effects. The specific compound has been evaluated for its efficacy against different cancer cell lines and its potential mechanisms of action.
Anticancer Activity
Recent studies have demonstrated that derivatives of benzo[d][1,3]dioxole exhibit potent anticancer activity . For instance, a related compound showed significant cytotoxic effects against the Hep3B liver cancer cell line, with IC values indicating strong inhibition of cell growth. The compound induced cell cycle arrest in the G2-M phase, suggesting mechanisms similar to established chemotherapeutic agents like doxorubicin .
Case Study: Hep3B Cell Line
A comparative study revealed that:
- Compound 2a (related to the target compound) reduced alpha-fetoprotein (AFP) secretion significantly compared to untreated cells.
- The IC values for compound 2a were substantially lower than those for other tested derivatives, indicating a strong cytotoxic effect.
| Compound | IC (µM) | Effect on AFP (ng/ml) | Cell Cycle Arrest (%) |
|---|---|---|---|
| Control | - | 2519.17 | - |
| Compound 2a | 1625.8 | 1625.8 | G2-M: 8.07 |
| Doxorubicin | 7.4 | - | - |
Antioxidant Activity
In addition to anticancer properties, compounds with similar structures have shown antioxidant activity through assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl). The antioxidant capacity was compared against Trolox, a standard antioxidant agent. Results indicated that while some derivatives exhibited moderate antioxidant properties, they were less effective than Trolox .
The proposed mechanism of action for this compound includes:
- Inhibition of DNA synthesis : By inducing cell cycle arrest at critical phases.
- Modulation of apoptotic pathways : Triggering programmed cell death in cancer cells.
- Interaction with specific enzymes : Potentially inhibiting pathways crucial for tumor growth.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
